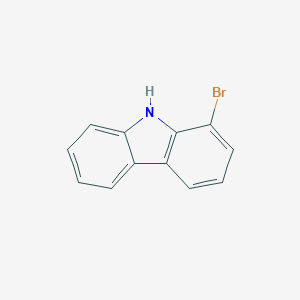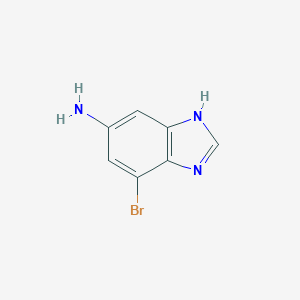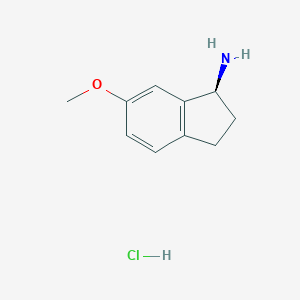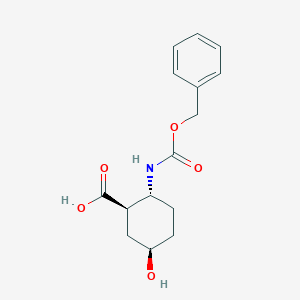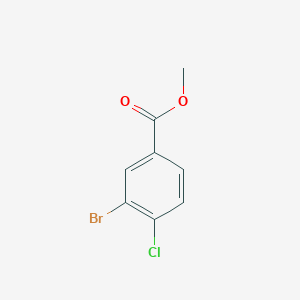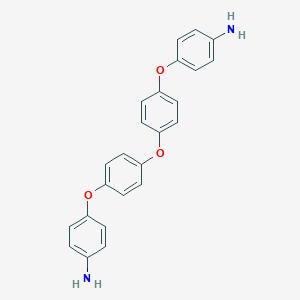
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine is an organic compound with the molecular formula C24H20N2O3 and a molecular weight of 384.43 g/mol . This compound is characterized by its yellow or orange solid appearance and is soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and chloroform .
Preparation Methods
The synthesis of 4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine typically involves multiple steps. One common synthetic route starts with the reaction of phenol with chloroformic acid anhydride to produce 4-chlorophenol . This intermediate then reacts with dichlorobenzene to form 4-(4-chlorophenyl)phenol .
Chemical Reactions Analysis
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines or alcohols .
Scientific Research Applications
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine involves its interaction with molecular targets and pathways. The amino groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity . Additionally, the phenoxy groups can participate in π-π stacking interactions, further modulating the compound’s effects .
Comparison with Similar Compounds
4-(4-(4-(4-aMinophenoxy)phenoxy)phenoxy)benzenaMine can be compared with similar compounds such as:
4,4’-bis(4-aminophenoxy)diphenyl ether: This compound has similar structural features but may differ in its reactivity and applications.
Bis[4-(4-aminophenoxy)phenyl]ether: Another structurally related compound with comparable properties and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and physical properties, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-[4-[4-(4-aminophenoxy)phenoxy]phenoxy]aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c25-17-1-5-19(6-2-17)27-21-9-13-23(14-10-21)29-24-15-11-22(12-16-24)28-20-7-3-18(26)4-8-20/h1-16H,25-26H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFYRFKAYFZVNH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=C(C=C4)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
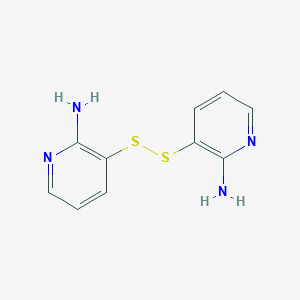
![4-(4-Ethoxy-phenyl)-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B174533.png)

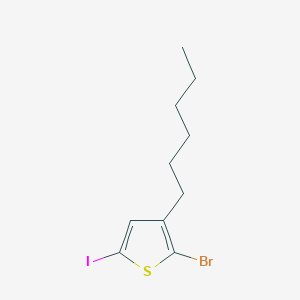
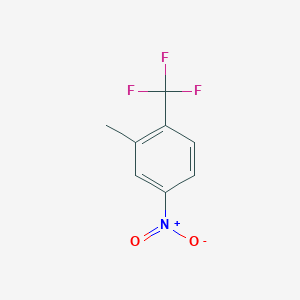
![2-[[(2S)-3-Hydroxy-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[2-[[2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]butanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetic acid](/img/structure/B174541.png)
